molecular formula C96H96N8O11S3 B12746526 tert-Butyl 8-((benzhydrylthio)methyl)-14,23-dibenzyl-3,6,9,12,15,18,21,24-octaoxo-1-phenyl-5,20-bis((tritylthio)methyl)-2-oxa-4,7,10,13,16,19,22,25-octaazaheptacosan-27-oate CAS No. 13342-47-7

tert-Butyl 8-((benzhydrylthio)methyl)-14,23-dibenzyl-3,6,9,12,15,18,21,24-octaoxo-1-phenyl-5,20-bis((tritylthio)methyl)-2-oxa-4,7,10,13,16,19,22,25-octaazaheptacosan-27-oate

Cat. No.: B12746526
CAS No.: 13342-47-7
M. Wt: 1634.0 g/mol
InChI Key: IBSSLJCBOWNJDH-UHFFFAOYSA-N
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Description

This highly complex macrocyclic compound belongs to the class of polyfunctionalized tert-butyl-protected azacrown ether derivatives. Its structure features:

  • A 27-membered macrocyclic backbone with alternating oxygen and nitrogen atoms (2-oxa-4,7,10,13,16,19,22,25-octaazaheptacosan).
  • Multiple protective groups:
    • tert-Butyl ester at position 25.
    • Benzhydrylthio and tritylthio groups at positions 8, 5, and 20.
    • Dibenzyl substituents at positions 14 and 22.
    • A phenyl group at position 1.
  • Eight oxo groups (3,6,9,12,15,18,21,24-octaoxo), likely forming amide or urea linkages.

Properties

CAS No.

13342-47-7

Molecular Formula

C96H96N8O11S3

Molecular Weight

1634.0 g/mol

IUPAC Name

tert-butyl 2-[[2-[[2-[[2-[[2-[[2-[[3-benzhydrylsulfanyl-2-[[2-(phenylmethoxycarbonylamino)-3-tritylsulfanylpropanoyl]amino]propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-tritylsulfanylpropanoyl]amino]-3-phenylpropanoyl]amino]acetate

InChI

InChI=1S/C96H96N8O11S3/c1-94(2,3)115-86(107)63-99-89(109)80(60-69-39-17-5-18-40-69)102-91(111)82(66-117-95(73-47-25-9-26-48-73,74-49-27-10-28-50-74)75-51-29-11-30-52-75)101-85(106)62-97-88(108)79(59-68-37-15-4-16-38-68)100-84(105)61-98-90(110)81(65-116-87(71-43-21-7-22-44-71)72-45-23-8-24-46-72)103-92(112)83(104-93(113)114-64-70-41-19-6-20-42-70)67-118-96(76-53-31-12-32-54-76,77-55-33-13-34-56-77)78-57-35-14-36-58-78/h4-58,79-83,87H,59-67H2,1-3H3,(H,97,108)(H,98,110)(H,99,109)(H,100,105)(H,101,106)(H,102,111)(H,103,112)(H,104,113)

InChI Key

IBSSLJCBOWNJDH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CSC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)NC(=O)CNC(=O)C(CC5=CC=CC=C5)NC(=O)CNC(=O)C(CSC(C6=CC=CC=C6)C7=CC=CC=C7)NC(=O)C(CSC(C8=CC=CC=C8)(C9=CC=CC=C9)C1=CC=CC=C1)NC(=O)OCC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

The synthesis of tert-Butyl 8-((benzhydrylthio)methyl)-14,23-dibenzyl-3,6,9,12,15,18,21,24-octaoxo-1-phenyl-5,20-bis((tritylthio)methyl)-2-oxa-4,7,10,13,16,19,22,25-octaazaheptacosan-27-oate involves multiple steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of intermediate compounds, which are then subjected to various reactions such as esterification, amidation, and thiolation. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled environments to ensure consistency.

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (t-BuOK).

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions.

Scientific Research Applications

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For instance, its thiol groups can form covalent bonds with cysteine residues in proteins, potentially altering their function. The compound’s large and complex structure allows it to interact with multiple targets simultaneously, making it a versatile tool in biochemical research.

Comparison with Similar Compounds

Macrocyclic vs. Spirocyclic Frameworks

  • The target compound’s 27-membered macrocycle enables flexible conformational dynamics , contrasting with the rigid spirocyclic systems seen in compounds like 2-tert-Butyl 8-methyl 5-thia-2-azaspiro[3.4]octane-2,8-dicarboxylate .
  • Larger macrocycles typically exhibit enhanced binding affinity for metal ions or biomolecules due to increased cavity size, though this is offset by synthetic complexity .

Functional Group Diversity

  • The bis(tritylthio)methyl and benzhydrylthio groups in the target compound provide steric bulk and hydrophobicity, absent in simpler analogs like tert-Butyl 8-oxo-1,4,7-triazecane-4-carboxylate .

Research Findings

Solubility and Stability

  • Tritylthio groups enhance lipid solubility but reduce aqueous stability compared to tert-butyl esters in compounds like tert-Butyl 1,5-dimethyl-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate .
  • The dibenzyl substituents may improve resistance to enzymatic degradation relative to unprotected azacrown ethers .

Host-Guest Chemistry

  • Smaller tert-butyl-protected azacrown ethers (e.g., 13-membered macrocycles) bind K⁺ ions with log K ~3.5, whereas the target compound’s larger cavity may target polyaromatic hydrocarbons or peptides .

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